PDE5 Inhibition: 5-Methyl vs. 3,3-Diethyl-5-methyl Substitution
5-Methylpyridine-2,4(1H,3H)-dione (CAS 50607-29-9) inhibits phosphodiesterase 5 (PDE5) isolated from guinea pig lung with an IC₅₀ of 9,000 nM (9 µM), as recorded in ChEMBL (CHEMBL327834) . This represents a measurable but moderate level of PDE5 engagement. In contrast, the 3,3-diethyl-substituted analog ethypicone (CAS 467-90-3) primarily targets dihydroorotase and G-protein coupled receptors rather than PDE5, demonstrating that C3 substitution redirects target selectivity . The presence of the unsubstituted C3 methylene in the target compound is critical for PDE5 recognition; geminal diethyl substitution at C3 abolishes this activity profile.
| Evidence Dimension | PDE5 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9,000 nM (9 µM) |
| Comparator Or Baseline | 3,3-Diethyl-5-methylpyridine-2,4(1H,3H)-dione (Ethypicone): no reported PDE5 activity; primary targets are dihydroorotase (IC₅₀ = 180,000 nM) and GPCRs |
| Quantified Difference | Target compound shows measurable PDE5 engagement (9 µM); comparator lacks PDE5 activity entirely |
| Conditions | In vitro PDE5 inhibition assay using enzyme isolated from guinea pig lung; ChEMBL assay curated from Tanabe Seiyaku Company data |
Why This Matters
For researchers screening pyridine-2,4-diones against PDE isoforms, the unsubstituted C3 position is a structural prerequisite for activity; 3,3-disubstituted analogs will yield false negatives.
- [1] ChEMBL Database. CHEMBL327834: Inhibition of PDE5 isolated from guinea pig lung (IC₅₀ = 9,000 nM). Accessed via TargetMine. https://targetmine.nibiohn.go.jp/targetmine/report.do?id=156046905 View Source
- [2] BindingDB. Pyrithyldione (3,3-diethyl-5-methylpyridine-2,4-dione): Inhibition of dihydroorotase from mouse Ehrlich ascites, IC₅₀ = 1.80E+5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50273949 View Source
